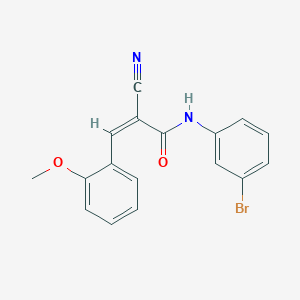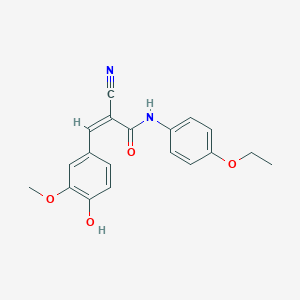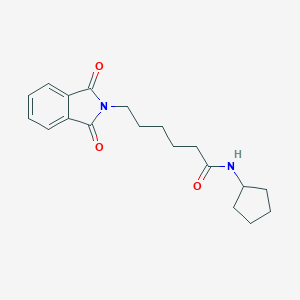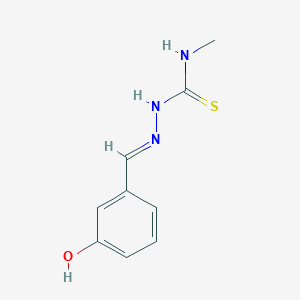![molecular formula C11H10ClNO3 B255337 (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B255337.png)
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and an enone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction proceeds through nucleophilic addition followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The enone moiety is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
(2E)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid: Differing only in the configuration of the double bond.
3-chloro-2-methylbenzoic acid: Lacks the enone moiety but shares the chloro-substituted aromatic ring.
N-(3-chloro-2-methylphenyl)maleimide: Contains a similar aromatic substitution pattern but with a different functional group.
Uniqueness: (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its combination of a chloro-substituted aromatic ring and an enone moiety, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5- |
InChI Key |
GGPZGIFCMBKQJS-WAYWQWQTSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)



